(E)-N-benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide
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Overview
Description
(E)-N-benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide is a synthetic organic compound that features a piperazine ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution, where a fluorobenzene derivative reacts with the piperazine ring.
Formation of the Acrylamide Moiety: The acrylamide moiety is formed through a condensation reaction between a cyanoacrylamide and the substituted piperazine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(E)-N-benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating neurological and psychiatric disorders due to its interaction with neurotransmitter receptors.
Biological Studies: The compound is used in studies to understand the structure-activity relationship of piperazine derivatives and their biological effects.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting specific receptors in the brain.
Mechanism of Action
The mechanism of action of (E)-N-benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide involves its interaction with neurotransmitter receptors in the brain. The fluorophenyl group enhances its binding affinity to these receptors, leading to modulation of neurotransmitter release and uptake. This interaction can influence various neurological pathways, potentially alleviating symptoms of psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)piperazine: A metabolite of niaprazine with similar neurological effects.
4-(4-methoxyphenyl)piperazine: Known for its psychoactive properties and used in recreational drugs.
Pyridazinone derivatives: Compounds with similar piperazine moieties used as acetylcholinesterase inhibitors.
Uniqueness
(E)-N-benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain neurotransmitter receptors. This makes it a valuable compound in the development of targeted therapies for neurological and psychiatric disorders.
Properties
IUPAC Name |
(E)-N-benzyl-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O/c22-19-6-8-20(9-7-19)26-12-10-25(11-13-26)16-18(14-23)21(27)24-15-17-4-2-1-3-5-17/h1-9,16H,10-13,15H2,(H,24,27)/b18-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMGCRJEPOSGNM-FBMGVBCBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)C(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(\C#N)/C(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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